![molecular formula C12H23N B1351857 2-Cyclohexylazepane CAS No. 383129-16-6](/img/structure/B1351857.png)
2-Cyclohexylazepane
Overview
Description
“2-Cyclohexylazepane” is a chemical compound with the CAS Number: 383129-16-6 . It has a molecular weight of 181.32 . The IUPAC name for this compound is also 2-cyclohexylazepane .
Molecular Structure Analysis
The Inchi Code for 2-Cyclohexylazepane is 1S/C12H23N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h11-13H,1-10H2 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Catalytic Applications
2-Cyclohexylazepane, due to its chemical structure, has potential applications in catalysis. For instance, it can play a role in selective allylic oxidation reactions. The research by Cao et al. (2014) explores the use of nitrogen-doped carbon nanotubes in the allylic oxidation of cyclohexene, leading to significant cyclohexene conversion. This process is important in the synthesis of compounds like 2-cyclohexen-1-one, which is a key intermediate in various chemical syntheses. The study highlights the role of nitrogen dopants in enhancing the activity and selectivity of such reactions (Cao, Yu, Peng, & Wang, 2014).
2. Chemical Synthesis and Modifications
In the field of chemical synthesis, cyclohexane derivatives, including 2-Cyclohexylazepane, can be crucial. The synthesis and structural analysis of various cyclohexane-based compounds provide insights into their potential applications. For example, Young and Kitching (1985) discussed the stereochemical aspects of aldehyde additions to cyclohex-2-enylstannanes, which is a process relevant to the synthesis of complex organic molecules (Young & Kitching, 1985).
3. Photoluminescence and Forensic Applications
Cyclohexane-based compounds, including derivatives like 2-Cyclohexylazepane, have been studied for their photoluminescent properties. Srinivas et al. (2017) synthesized various azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino organic ligands, exhibiting photoluminescence and potential forensic applications. These compounds could be utilized in areas like fingerprint detection and flat panel display applications (Srinivas, Vijayakumar, Mahadevan, Nagabhushana, & Naik, 2017).
4. Electrochemical Applications
The electrochemical properties of cyclohexane derivatives, including 2-Cyclohexylazepane, make them suitable for use in lithium-ion batteries. Lee et al. (2006) studied the co-use of cyclohexyl benzene and biphenyl for overcharge protection of lithium-ion batteries, demonstrating the potential of cyclohexane derivatives in enhancing battery safety and efficiency (Lee, Lee, Ahn, Kim, & Cho, 2006).
Safety And Hazards
The safety information for 2-Cyclohexylazepane includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-cyclohexylazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIMDFSUERBKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302183 | |
Record name | 2-Cyclohexylhexahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylazepane | |
CAS RN |
383129-16-6 | |
Record name | 2-Cyclohexylhexahydro-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383129-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexylhexahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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